molecular formula C6H4BBrFNO4 B8096013 4-Bromo-2-fluoro-3-nitrophenylboronic acid

4-Bromo-2-fluoro-3-nitrophenylboronic acid

Cat. No.: B8096013
M. Wt: 263.82 g/mol
InChI Key: WSVZFSKMKFZRKF-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-nitrophenylboronic acid is a versatile organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a bromo, fluoro, and nitro group on a phenyl ring, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-fluoro-3-nitrophenylboronic acid typically involves the bromination and nitration of 2-fluorophenylboronic acid. The reaction conditions require careful control of temperature and the use of specific reagents to ensure the selective introduction of the bromo and nitro groups.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of the boronic acid core, followed by halogenation and nitration steps. The process is optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-3-nitrophenylboronic acid undergoes various chemical reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts and boronic acids are commonly used.

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Halogenated or nitro-substituted compounds.

Scientific Research Applications

4-Bromo-2-fluoro-3-nitrophenylboronic acid is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: As a reagent in cross-coupling reactions to create complex organic molecules.

  • Biology: In the development of bioactive compounds and probes for biological studies.

  • Medicine: In the synthesis of drug candidates and intermediates.

  • Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the activation of various functional groups.

Comparison with Similar Compounds

4-Bromo-2-fluoro-3-nitrophenylboronic acid is unique due to its combination of halogen and nitro groups on the phenyl ring. Similar compounds include:

  • 4-Fluoro-3-nitrophenylboronic acid: Lacks the bromo group.

  • 4-Bromo-2-fluorophenylboronic acid: Lacks the nitro group.

  • 3-Nitrophenylboronic acid: Lacks both the fluoro and bromo groups.

These compounds differ in their reactivity and applications, with this compound offering a broader range of chemical transformations due to its unique substitution pattern.

Biological Activity

4-Bromo-2-fluoro-3-nitrophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules, making it a valuable tool in drug development, particularly in targeting various biological pathways.

The molecular formula of this compound is C7H5BBrFNO3C_7H_5BBrFNO_3 with a molecular weight of approximately 246.83 g/mol. The presence of bromine, fluorine, and nitro groups on the phenyl ring enhances the compound's reactivity and interaction with biological targets.

Boronic acids, including this compound, are known to interact with proteases and other enzymes through the formation of covalent bonds. This property is particularly relevant in cancer therapy, where boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The ability to replace traditional functional groups (like nitro) with boronic acids can alter binding affinities and enhance therapeutic profiles .

Biological Activity

Research has demonstrated that derivatives of phenylboronic acids exhibit significant antifungal and anticancer activities. For instance, studies indicate that fluorinated phenylboronic acids possess antifungal properties against various strains, suggesting potential applications in developing new antifungal agents. Additionally, compounds similar to this compound have been synthesized and tested for their efficacy against cancer cell lines such as PC-3 (prostate cancer) and HepG2 (liver cancer) using assays that measure cell viability and proliferation .

Case Studies

  • Anticancer Activity : A series of boronic acid derivatives were synthesized and evaluated against human prostate cancer cell lines. The results indicated that certain compounds exhibited IC50 values below 10 µM, demonstrating potent anti-proliferative effects. The mechanism involved the inhibition of androgen receptor signaling pathways, which are crucial in prostate cancer progression .
  • Antifungal Efficacy : In vitro studies have shown that derivatives of this compound exhibit antifungal activity against Candida species. The compounds were tested using a microdilution method to determine minimum inhibitory concentrations (MICs), revealing effective antifungal properties at low concentrations .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 (µM)Selectivity Index
This compoundAnticancer<10≥50
Fluorinated phenylboronic acidsAntifungalVariableN/A
Derivatives from flutamideProstate Cancer<10N/A

Properties

IUPAC Name

(4-bromo-2-fluoro-3-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVZFSKMKFZRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Br)[N+](=O)[O-])F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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